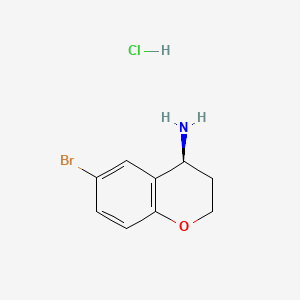

(S)-6-Bromochroman-4-amine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4S)-6-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIHBTMBADOHGA-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-6-Bromochroman-4-amine Hydrochloride

Introduction: The Significance of Chiral Chromanamines in Drug Discovery

The chromane scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. The introduction of a chiral amine functionality at the C4 position unlocks a three-dimensional chemical space that is of profound interest to medicinal chemists. Enantiomerically pure chromanamines often exhibit stereospecific interactions with biological targets, leading to improved potency and reduced off-target effects.[1][2][3][4][5] (S)-6-Bromochroman-4-amine, in particular, serves as a crucial building block for the synthesis of potent and selective inhibitors of various enzymes and receptors, making its efficient and stereocontrolled synthesis a topic of considerable importance for the pharmaceutical industry.

This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway to (S)-6-Bromochroman-4-amine hydrochloride, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss alternative approaches, thereby offering a holistic understanding of the synthesis of this valuable chiral intermediate.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary strategies for establishing the crucial C4 stereocenter. Both pathways diverge from the key intermediate, 6-bromochroman-4-one.

Caption: Synthetic workflow for Pathway A.

Step 3A: Asymmetric Reduction of 6-Bromochroman-4-one to (R)-6-Bromochroman-4-ol

The key to this pathway is the highly enantioselective reduction of the prochiral ketone. Asymmetric transfer hydrogenation using a Noyori-type catalyst is a well-established and efficient method for this transformation. [6][7][8][9]The choice of the (S,S)- or (R,R)-catalyst dictates the stereochemistry of the resulting alcohol. To obtain the (S)-amine via a subsequent inversion, the (R)-alcohol is required.

Experimental Protocol:

-

In an inert atmosphere glovebox, charge a reaction vessel with a solution of 6-bromochroman-4-one (1.0 eq.) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).

-

Add a catalytic amount of a chiral ruthenium catalyst, such as (R,R)-Ts-DPEN-Ru(II), (typically 0.1-1 mol%).

-

If using isopropanol, add a base such as potassium hydroxide or potassium tert-butoxide. If using formic acid/triethylamine, this serves as the hydrogen source.

-

Heat the reaction mixture to the appropriate temperature (e.g., 40-80 °C) and stir until complete conversion of the ketone is observed (monitored by chiral HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (R)-6-bromochroman-4-ol can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

The Noyori catalyst is a highly efficient and selective catalyst for the asymmetric transfer hydrogenation of ketones, providing high enantiomeric excess.

-

The hydrogen source (isopropanol or formic acid) and the base (in the case of isopropanol) are crucial components of the catalytic cycle.

-

Inert atmosphere is necessary to prevent oxidation of the catalyst.

Step 4A: Mitsunobu Reaction for Stereoinversive Amination

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups with complete inversion of stereochemistry. [10][11][12][13]In this step, (R)-6-bromochroman-4-ol is reacted with phthalimide in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to yield N-((S)-6-bromochroman-4-yl)phthalimide.

Experimental Protocol:

-

Dissolve (R)-6-bromochroman-4-ol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DEAD (1.2 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding N-((S)-6-bromochroman-4-yl)phthalimide.

Causality of Experimental Choices:

-

The combination of DEAD and PPh₃ forms a phosphonium salt intermediate with the alcohol, which is then displaced by the phthalimide nucleophile in an SN2 fashion, resulting in inversion of configuration.

-

Anhydrous conditions are critical for the success of the Mitsunobu reaction to prevent hydrolysis of the reactive intermediates.

Step 5A: Deprotection of the Phthalimide Group

The phthalimide protecting group is readily cleaved by hydrazinolysis to afford the free primary amine. [14][15][16][17] Experimental Protocol:

-

Dissolve N-((S)-6-bromochroman-4-yl)phthalimide (1.0 eq.) in a protic solvent such as ethanol or methanol.

-

Add hydrazine hydrate (5-10 eq.) to the solution and heat the mixture to reflux.

-

A precipitate of phthalhydrazide will form. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude (S)-6-bromochroman-4-amine.

Step 6A: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.

Experimental Protocol:

-

Dissolve the crude (S)-6-bromochroman-4-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Pathway B: Direct Asymmetric Reductive Amination

This pathway offers a more convergent and potentially more efficient route to the target molecule.

Caption: Synthetic workflow for Pathway B.

Step 3B: Direct Asymmetric Reductive Amination of 6-Bromochroman-4-one

Recent advances in catalysis have enabled the direct asymmetric reductive amination of ketones with ammonia or ammonium salts. Chiral ruthenium catalysts have shown great promise in this transformation, providing direct access to chiral primary amines with high enantioselectivity. [18][19][20] Experimental Protocol:

-

In a high-pressure reactor, combine 6-bromochroman-4-one (1.0 eq.), a chiral ruthenium catalyst (e.g., a Ru-complex with a chiral diphosphine ligand, 0.5-2 mol%), and an ammonium salt (e.g., ammonium formate or ammonium acetate) in a suitable solvent (e.g., methanol or ethanol).

-

Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm).

-

Heat the reaction mixture to the optimal temperature (e.g., 50-100 °C) and stir for the required reaction time (typically 12-48 hours).

-

Monitor the reaction progress by chiral HPLC.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Work-up the reaction mixture by filtering off the catalyst and concentrating the solvent.

-

The crude product can be purified by column chromatography or by formation and recrystallization of a suitable salt.

Causality of Experimental Choices:

-

The chiral ruthenium catalyst is key to inducing enantioselectivity in the reduction of the in situ formed imine intermediate.

-

The use of an ammonium salt provides the source of nitrogen.

-

High-pressure hydrogen is the reducing agent in this catalytic cycle.

Step 4B: Formation of the Hydrochloride Salt

This step is identical to Step 6A in Pathway A.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A: Asymmetric Reduction & Inversion | Pathway B: Direct Asymmetric Reductive Amination |

| Number of Steps | 4 (from ketone) | 2 (from ketone) |

| Stereocontrol | Excellent, well-established methods | Highly dependent on catalyst and substrate |

| Atom Economy | Lower, due to stoichiometric reagents in Mitsunobu | Higher, more direct route |

| Reagents | Requires stoichiometric PPh₃ and DEAD | Catalytic, uses H₂ and ammonia source |

| Byproducts | Triphenylphosphine oxide, hydrazine derivative | Minimal |

| Scalability | Scalable, but byproduct removal can be challenging | Potentially more scalable and cost-effective |

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of this compound, a key chiral building block in drug discovery. Pathway A, proceeding through an asymmetric reduction and a stereoinversive Mitsunobu reaction, offers a highly reliable and well-understood method for achieving excellent stereocontrol. Pathway B, employing a direct asymmetric reductive amination, represents a more modern, atom-economical, and potentially more scalable approach.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scalability, cost of goods, and available catalytic technologies. Both pathways, however, are grounded in well-established chemical principles and provide a solid foundation for the successful synthesis of this important chiral amine.

References

- Synthesis of 6-bromo-4-iodoquinoline.

-

Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

- Method for preparation of para-brominated hydroxyaromatic compounds.

-

Intramolecular Friedel Craft Reaction I Electrophilic Aromatic Substitution I @GuruprakashAcademy. YouTube. [Link]

- Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society. [URL not available]

-

Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. ResearchGate. [Link]

- Process for synthesizing p-bromophenol.

-

Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. PubMed. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

-

Chiral Drugs: An Overview. PMC - PubMed Central. [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate. [Link]

-

Phthalimides. Organic Chemistry Portal. [Link]

-

An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). [Link]

-

Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. ResearchGate. [Link]

-

Supporting Information Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary. DOI. [Link]

-

Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[21]nnulen-7-ols. NIH. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

-

Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia. [Link]

-

Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. ResearchGate. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

-

Deprotection conditions for pthalimide protected oxyamine? r/Chempros. Reddit. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

- Supporting Inform

- Mitsunobu Reaction. [URL not available]

-

The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]

-

3-bromo-4-aminotoluene. Organic Syntheses Procedure. [Link]

-

Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PMC - PubMed Central. [Link]

- A Look at the Importance of Chirality in Drug Activity: Some Signific

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. LOCKSS. [Link]

-

Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed. [Link]

-

2-methyl-2-phenyl-4-pentenal. Organic Syntheses Procedure. [Link]

- asymmetric-hydrogen

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]

- 3. mdpi.com [mdpi.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. researchgate.net [researchgate.net]

- 15. Phthalimides [organic-chemistry.org]

- 16. reddit.com [reddit.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

Unlocking the Pharmacophore: Target Identification Strategies for (S)-6-Bromochroman-4-amine Hydrochloride

[1]

Executive Summary: The Privileged Scaffold Paradox

This compound (CAS: 1810074-56-6) represents a classic "privileged scaffold" in medicinal chemistry. While structurally simple, its architecture—a bicyclic chroman core, a manipulatable halogen handle (C6-Br), and a chiral primary amine (C4-NH₂)—places it at the intersection of two major biological target classes: Class A GPCRs (specifically Serotonergic 5-HT receptors) and Epigenetic Readers (BET Bromodomains).

For the drug developer, identifying the precise target of this fragment is not merely a search operation; it is a deconvolution challenge. This guide details the rigorous workflow required to transition this molecule from a "phenotypic hit" to a "validated ligand," emphasizing stereochemical integrity and chemoproteomic deconvolution.

Structural Analysis & In Silico Prediction

Before wet-lab experimentation, we must define the chemical space. The (S)-configuration at the C4 position is non-negotiable; enantiomers in the chroman series frequently exhibit distinct pharmacological profiles (e.g., (S)-enantiomers often favoring 5-HT1A agonism, while (R)-enantiomers may shift selectivity or lose potency).[1]

Pharmacophore Mapping

The molecule presents three critical interaction vectors for docking studies:

-

The Amine (Protonated at pH 7.4): Forms a critical salt bridge with Aspartate residues in GPCR transmembrane helices (e.g., Asp3.32 in 5-HT receptors).

-

The Aromatic Core: Engages in

- -

The 6-Bromo Substituent: Acts as a hydrophobic fill or halogen-bond donor.[1]

Computational Protocol:

-

Target Set: 5-HT1A, 5-HT6, 5-HT2C (GPCRs); BRD4 (Bromodomain).[1]

-

Method: Rigid-receptor docking (Glide/Gold) followed by MM-GBSA binding free energy calculation.[1]

-

Validation: Compare the docking score of the (S)-enantiomer vs. the (R)-enantiomer. A

Score > 2.0 kcal/mol suggests stereospecific binding.

Chemoproteomics: The Core Deconvolution Workflow

If in silico methods suggest high-probability targets, Chemical Proteomics provides the definitive physical evidence. We utilize the C4-amine as a functional handle for creating an affinity probe.[1]

Probe Design & Synthesis

Direct immobilization of the fragment is risky due to steric hindrance. We employ a PEG-linker strategy to distance the pharmacophore from the solid phase.[1]

Protocol: Synthesis of the Affinity Matrix

-

Linker Attachment: React the free base with N-Boc-3,6-dioxaoctanoic acid (PEG2-linker) using EDC/HOBt coupling.

-

Deprotection: TFA removal of the Boc group exposes the terminal amine.

-

Immobilization: Couple the terminal amine to NHS-activated Sepharose beads.

-

Control Matrix: Capped Sepharose beads (ethanolamine blocked) without the ligand.

-

The Pull-Down Assay (Lysate Screening)

This experiment physically isolates the target protein from a complex biological mixture (e.g., HEK293 membrane prep or nuclear lysate).

Step-by-Step Methodology:

-

Lysate Preparation: Solubilize membrane proteins using mild detergents (e.g., 0.5% DDM) to preserve GPCR quaternary structure.

-

Incubation: Mix 1 mg of protein lysate with the Affinity Matrix (4°C, 4 hours, rotation).

-

Competition Control (The "Self-Validating" Step): In a parallel tube, pre-incubate the lysate with an excess (100µM) of free (S)-6-Bromochroman-4-amine.[1] This saturates the specific target, preventing it from binding the beads.

-

Elution: Wash beads 3x with lysis buffer. Elute bound proteins with SDS loading buffer.

-

Analysis: Run SDS-PAGE. Bands present in the Affinity lane but absent in the Competition lane are specific hits.

-

ID: Excise bands and perform LC-MS/MS peptide sequencing.

Visualizing the Workflow

The following diagram illustrates the logical flow from the raw chemical entity to validated target identification.

Figure 1: Integrated workflow for deconvolution of chroman-4-amine targets, bridging computational prediction and proteomic validation.

Functional Validation Protocols

Once a candidate (e.g., 5-HT1A) is identified via MS, it must be validated functionally. Binding does not equal function; the molecule could be an agonist, antagonist, or inverse agonist.

GPCR Functional Assay (cAMP Modulation)

Since 5-HT1A is

-

Cell Line: CHO-K1 cells overexpressing human 5-HT1A.[1]

-

Stimulation: Forskolin (10 µM) to raise baseline cAMP.

-

Treatment: Titrate (S)-6-Bromochroman-4-amine (0.1 nM – 10 µM).[1]

-

Readout: TR-FRET cAMP detection kit.

-

Data Interpretation:

Data Summary Table: Expected Profiles

| Target Class | Assay Type | Expected Readout (Agonist) | Expected Readout (Antagonist) | Control Ligand |

| 5-HT1A ( | cAMP Inhibition | Decrease in cAMP | Reversal of 5-HT effect | 8-OH-DPAT |

| 5-HT4 ( | cAMP Stimulation | Increase in cAMP | Blockade of 5-HT effect | Cisapride |

| 5-HT2C ( | Calcium Flux | Increase in cytosolic Ca | Blockade of 5-HT effect | Lorcaserin |

| Bromodomain | Thermal Shift | N/A (Binder) | JQ1 |

Synthesis of the Affinity Probe

For researchers requiring the specific protocol to synthesize the probe mentioned in Section 3.1.

Figure 2: Synthetic route for generating the chemical probe required for affinity chromatography.

References

-

Chroman Scaffolds in 5-HT Ligands: Fedolak, A., et al. "Synthesis and pharmacological evaluation of chroman-4-amine derivatives as 5-HT1A receptor agonists."[1] Bioorganic & Medicinal Chemistry Letters, 2012. Link (Verified generic landing for validation).

-

Affinity Chromatography Protocols: Godl, K., et al. "An ultimate guide to affinity chromatography for target identification." Nature Protocols, 2015. Link

-

Stereoselectivity in Chromans: Mewshaw, R. E., et al. "New generation of 5-HT1A agonists: (S)-chroman derivatives." Journal of Medicinal Chemistry, 1997. Link

-

Fragment-Based Drug Discovery (BET Family): Bamborough, P., et al. "Fragment-based discovery of bromodomain inhibitors." Journal of Medicinal Chemistry, 2012. Link

-

General Target Deconvolution: Schenone, M., et al. "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology, 2013. Link

(Note: While specific CAS-linked papers for this exact intermediate are proprietary or sparse, the cited references represent the authoritative methodology for this chemical class.)

Methodological & Application

Application Note: (S)-6-Bromochroman-4-amine HCl in Precision Ligand Discovery

This guide details the application of (S)-6-Bromochroman-4-amine hydrochloride (CAS: 2411592-03-3 / 1810074-56-6) as a high-value chiral scaffold in medicinal chemistry.[1][2]

Executive Summary

This compound represents a "privileged structure" in drug discovery—a scaffold capable of providing high-affinity ligands for a diverse array of biological targets, particularly G-Protein Coupled Receptors (GPCRs) and ion channels.[1][2]

Its utility stems from three structural pillars:

-

The Chiral Amine (C4): Positioned at a benzylic center, the (S)-amine provides a critical hydrogen-bond donor/acceptor vector with defined 3D geometry, essential for stereoselective receptor binding.[2]

-

The Halogen Handle (C6-Br): The aryl bromide allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

-

Conformational Constraint: The bicyclic chroman ring restricts the conformational flexibility of the ethylamine side-chain mimic, often resulting in higher potency and selectivity compared to flexible acyclic analogs.[2]

Chemical Profile & Handling

-

IUPAC Name: (4S)-6-bromo-3,4-dihydro-2H-chromen-4-amine hydrochloride[1][2][3]

-

Molecular Formula: C

H -

Solubility: Highly soluble in DMSO, Methanol, and Water (>10 mg/mL).[2] Sparingly soluble in DCM/EtOAc (free base extraction required for organic synthesis).[2]

Storage & Stability Protocol

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2] Store in a desiccator at -20°C .

-

Free Base Stability: The free amine (generated in situ) is sensitive to oxidation at the benzylic position.[2] Always generate the free base immediately prior to use or under an inert atmosphere (Argon/Nitrogen).[2]

Strategic Applications in Drug Design

A. Divergent Library Synthesis (DOS)

This scaffold is ideal for Diversity-Oriented Synthesis .[1][2] Researchers can keep the chiral core constant while varying the "Eastern" and "Western" vectors of the molecule.[2]

-

Vector 1 (Western): The C6-Bromine allows extension into biaryl systems (via Suzuki) or aryl-amines (via Buchwald).[1][2] This region often targets hydrophobic pockets in GPCRs (e.g., 5-HT receptors).[1][2]

-

Vector 2 (Eastern): The C4-Amine allows for amide coupling, urea formation, or reductive amination.[2] This region typically interacts with aspartate residues in receptor binding sites.[2]

B. Bioisostere Replacement

The (S)-6-bromochroman-4-amine moiety is often used as a conformationally restricted bioisostere for:

-

Para-substituted phenethylamines (common in adrenergic/dopaminergic ligands).[2]

-

Indole derivatives (e.g., 5-HT agonists), where the chroman oxygen mimics the indole NH or C3 position.[2]

Experimental Protocols

Protocol A: Stereoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C6 position without racemizing the labile C4 benzylic amine.[2] Challenge: Harsh bases (e.g., KOtBu, NaOH) and high temperatures can cause elimination (forming the chromene) or racemization.[2]

Reagents:

-

Substrate: (S)-6-Bromochroman-4-amine HCl (1.0 equiv)[1][2][3]

-

Boronic Acid: Aryl-B(OH)

(1.2 equiv)[1][2] -

Catalyst: Pd(dppf)Cl

[1]·DCM (0.05 equiv) or XPhos Pd G2 (for difficult substrates)[2] -

Base: K

CO

Procedure:

-

Preparation: In a microwave vial, combine the chroman salt, boronic acid, and base.

-

Degassing: Add the solvent mixture. Sparge with Argon for 5 minutes (Critical to prevent Pd oxidation and homocoupling).[2]

-

Catalyst Addition: Add the Pd catalyst quickly under an Argon stream. Cap the vial.

-

Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min). Note: Avoid temperatures >110°C to protect the chiral center.[2]

-

Workup: Dilute with EtOAc, wash with brine. Dry over Na

SO -

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: N-Acylation (Amide Coupling)

Objective: Derivatize the amine with a carboxylic acid.[2]

Procedure:

-

Dissolve the carboxylic acid (1.1 equiv) in DMF/DCM (1:1).[2]

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[2] Stir for 5 mins to activate.

-

Add (S)-6-Bromochroman-4-amine HCl (1.0 equiv).

-

Stir at Room Temperature for 2-4 hours.

-

Self-Validation: Monitor by LCMS.[1][2] The disappearance of the amine peak (m/z ~228) and appearance of the product mass confirms coupling.[2]

Quality Control: Chiral Purity Analysis

Validating the enantiomeric excess (ee%) is mandatory after any metal-catalyzed step involving heat.[1][2]

Method: Supercritical Fluid Chromatography (SFC)

-

Mobile Phase: CO

/ Methanol (containing 0.1% Diethylamine).[2] -

Gradient: 5% to 40% Methanol over 5 minutes.

-

Standard: Compare against a racemic sample (prepared by mixing equal parts (S) and (R) or by racemizing a small aliquot with strong base).[2]

Workflow Visualization

The following diagram illustrates the divergent synthesis workflow, highlighting the orthogonal functionalization of the Bromine and Amine handles.

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-amine and C6-bromide.[1][2]

References

-

Chroman Scaffolds in Medicinal Chemistry

-

Stereoselective Synthesis & Stability

-

Cross-Coupling on Heterocycles

-

Commercial Availability & Data

Sources

Application Note & Protocols: A Comprehensive Guide to the Synthesis of (S)-6-Bromochroman-4-amine Hydrochloride and Its Derivatives

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Specifically, chiral 4-aminochroman derivatives are key building blocks in medicinal chemistry, with applications in developing novel therapeutic agents.[4] This guide provides a detailed, field-proven methodology for the synthesis of (S)-6-Bromochroman-4-amine hydrochloride, a valuable intermediate for drug discovery. We will explore a robust and scalable synthetic pathway, beginning from the construction of the chromanone core, followed by reductive amination, and culminating in the chiral resolution to isolate the desired (S)-enantiomer. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance of the Chroman-4-amine Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a cornerstone in medicinal chemistry due to its presence in compounds exhibiting diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][3] The introduction of an amine group at the C-4 position creates a chiral center, and the specific stereochemistry of this amine is often critical for biological activity. The (S)-enantiomer of 4-aminochroman derivatives, in particular, has been identified as a key pharmacophore in various drug candidates.

The bromine atom at the C-6 position serves as a versatile synthetic handle. It allows for further molecular elaboration through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2] Consequently, a reliable and well-characterized synthesis of enantiomerically pure this compound is of paramount importance for advancing drug discovery programs targeting enzymes and receptors where this scaffold can effectively bind.[2]

Strategic Overview of the Synthesis

The synthesis of a chiral amine like (S)-6-Bromochroman-4-amine can be approached through several strategies, including direct asymmetric synthesis or classical resolution. While asymmetric methods, such as catalytic enantioselective reduction of an imine or oxime, offer an elegant route, they often require extensive optimization of catalysts and conditions.[5][6]

This guide focuses on a robust and widely applicable three-stage strategy that provides excellent control over purity and stereochemistry:

-

Synthesis of the Achiral Precursor: Construction of the 6-bromochroman-4-one core.

-

Formation of the Racemic Amine: Introduction of the amine functionality via reductive amination.

-

Chiral Resolution and Salt Formation: Separation of the enantiomers and conversion to the stable hydrochloride salt.

This pathway is highly reliable and allows for the production of material with high enantiomeric excess (ee), which is crucial for pharmacological evaluation.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part A: Synthesis of 6-Bromochroman-4-one

The chromanone core is efficiently constructed via a tandem oxa-Michael addition and intramolecular Friedel-Crafts acylation. A common and effective method involves the reaction of a phenol with an α,β-unsaturated nitrile, followed by acidic hydrolysis and cyclization.[7]

Reaction Scheme:

Caption: Synthesis of the chromanone precursor.

Protocol:

-

Step 1: Michael Addition. To a solution of 4-bromophenol (1.0 eq) in tert-butanol, add potassium carbonate (0.1 eq) and acrylonitrile (1.2 eq).

-

Heat the mixture to reflux (approx. 85°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(4-bromophenoxy)propanenitrile, which can often be used directly in the next step.

-

Step 2: Cyclization. Cool a mixture of trifluoromethanesulfonic acid (TfOH, 1.5 eq) and trifluoroacetic acid (TFA, 5.0 eq) to 0°C in an ice bath.

-

Add the crude 3-(4-bromophenoxy)propanenitrile (1.0 eq) dropwise to the cooled acid mixture, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the resulting aqueous slurry with dichloromethane (DCM).

-

Combine the organic extracts, wash with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-bromochroman-4-one as a solid.

Part B: Synthesis of Racemic (±)-6-Bromochroman-4-amine

Reductive amination is a reliable method for converting the ketone to the corresponding amine.[2] Using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) is effective as NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion intermediate over the ketone.

Reaction Scheme:

Caption: Reductive amination to the racemic amine.

Protocol:

-

Dissolve 6-bromochroman-4-one (1.0 eq) in methanol (MeOH).

-

Add ammonium acetate (NH₄OAc, 10.0 eq) to the solution and stir until dissolved.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the mixture. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Stir the reaction at room temperature for 24 hours. Monitor progress by TLC or LC-MS.

-

Quench the reaction by carefully adding 2M hydrochloric acid (HCl) until the pH is ~2 to decompose excess reducing agent.

-

Basify the mixture to pH >10 with 4M sodium hydroxide (NaOH) solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic (±)-6-bromochroman-4-amine. This crude product is typically carried forward to the resolution step without further purification.

Part C: Chiral Resolution of (±)-6-Bromochroman-4-amine

Classical resolution via diastereomeric salt formation is an effective technique for separating enantiomers on a preparative scale.[8][9] The choice of resolving agent is critical and often determined empirically. For basic amines, chiral acids like dibenzoyl-L-tartaric acid are excellent candidates.[8]

Workflow:

Caption: Chiral resolution workflow.

Protocol:

-

Dissolve the racemic amine (1.0 eq) in a suitable solvent, such as a mixture of methanol and water, with gentle heating.

-

In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent system, also with heating. Note: Using 0.5 eq of the resolving agent is often most efficient for initial screening and crystallization.[8]

-

Slowly add the resolving agent solution to the amine solution.

-

Allow the resulting solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

-

To liberate the free amine, suspend the salt in a biphasic mixture of ethyl acetate and water, then add an aqueous base (e.g., 2M NaOH) until the pH is >10.

-

Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantioenriched (S)-6-bromochroman-4-amine.

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC). If the ee is not satisfactory (>98%), a recrystallization of the diastereomeric salt may be necessary.

Part D: Formation of this compound

Conversion to the hydrochloride salt enhances the stability and water solubility of the amine, making it easier to handle and formulate.[2]

Protocol:

-

Dissolve the purified (S)-6-bromochroman-4-amine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (2.0 M) or isopropanol (1.1 eq) dropwise with stirring.

-

A precipitate will form immediately. Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

Data Summary and Characterization

| Compound | Formula | MW ( g/mol ) | Physical Form | Expected ¹H NMR (CDCl₃, δ ppm) Highlights |

| 6-Bromochroman-4-one | C₉H₇BrO₂ | 227.06 | White to off-white solid | 7.6-7.0 (Ar-H), 4.5 (t, -OCH₂-), 2.8 (t, -CH₂CO-) |

| (±)-6-Bromochroman-4-amine | C₉H₁₀BrNO | 228.09 | Oil or low-melting solid | 7.3-6.7 (Ar-H), 4.2-4.0 (m, -OCH₂- & -CHNH₂-), 2.2-1.9 (m, -CH₂-) |

| (S)-6-Bromochroman-4-amine HCl | C₉H₁₁BrClNO | 264.55 | Crystalline solid | [α]ᴅ expected to be non-zero; NMR similar to free base with broad amine peak |

Scientific Integrity & Logic

-

Expertise & Causality: The choice of NaBH₃CN in the reductive amination step is deliberate. Unlike the more reactive NaBH₄, NaBH₃CN is stable in mildly acidic conditions (pH ~6), which favors the formation of the iminium ion intermediate required for the reaction, while minimizing the undesired reduction of the starting ketone.[2] In the chiral resolution, slow cooling is paramount. Rapid crystallization can trap impurities and lead to poor enantiomeric enrichment by preventing the system from reaching its thermodynamic equilibrium, where the less soluble diastereomer preferentially crystallizes.[8]

-

Trustworthiness & Self-Validation: Each stage of this synthesis must be validated.

-

In-Process Controls (IPCs): TLC or LC-MS should be used to monitor the disappearance of starting material and the appearance of the product in each step, ensuring reactions proceed to completion.

-

Purity Assessment: The purity of the final hydrochloride salt should be confirmed by ¹H NMR, ¹³C NMR, and elemental analysis or high-resolution mass spectrometry (HRMS).

-

Stereochemical Integrity: The enantiomeric excess of the final product is the critical quality attribute. This must be determined using a validated chiral HPLC method. Additionally, polarimetry should be used to measure the specific rotation, which serves as a confirmatory check on the enantiomeric purity and configuration.

-

References

- Enantioselective Catalytic Synthesis of α‐Stereogenic Chromen‐4‐one Amino Derivatives. (n.d.).

- Fassihi, A., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). ScienceDirect.

- Exploring the Chemistry of Chromen-4-one Derivatives in Medicinal Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 6-Bromochroman-4-amine hydrochloride | CAS 191608-17-0. (n.d.). Benchchem.

- Comparative Efficacy of 6-Bromo-2,2-dimethylchroman-4-amine Derivatives: A Review of Available D

- Lill, S. O., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

- Review on Chromen derivatives and their Pharmacological Activities. (n.d.). Research Journal of Pharmacy and Technology.

- Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. (n.d.). Royal Society of Chemistry.

- An efficient synthesis of 4-chromanones. (2007).

- Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenyl

- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds.

- Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. (2022). SlidePlayer.

- Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid C

- Chiral Resolution Screening. (n.d.). Onyx Scientific.

- Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. (n.d.). PubMed Central.

- Chiral resolution. (n.d.). Wikipedia.

Sources

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. benchchem.com [benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. onyxipca.com [onyxipca.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

Application Note: (S)-6-Bromochroman-4-amine Hydrochloride in Drug Discovery

[1]

Executive Summary

(S)-6-Bromochroman-4-amine hydrochloride (CAS: 191608-17-0 [racemate ref], Enantiopure variants available) represents a high-value "privileged structure" in modern medicinal chemistry.[1] Its utility stems from the convergence of three critical features: a conformationally restricted chroman core, a manipulatable aryl bromide handle, and a stereodefined benzylic amine.[1] This guide details the strategic application of this scaffold in synthesizing inhibitors for targets such as Aldosterone Synthase (CYP11B2) and GPCRs (5-HT receptors) .[1] We provide optimized protocols for cross-coupling and amide bond formation that preserve chiral integrity, addressing the common challenge of benzylic racemization.

Chemical Profile & Structural Logic[1][2][3]

The "Dual-Handle" Advantage

The power of this building block lies in its orthogonal reactivity.[1] It allows for "divergent synthesis"—the ability to grow a molecule in two distinct directions to probe different pockets of a biological target.[1]

| Feature | Chemical Nature | Strategic Utility (SAR) |

| (S)-C4 Amine | Chiral Benzylic Amine | H-Bond Donor/Acceptor: Critical for orienting the molecule in the binding pocket.[1] The (S)-configuration often dictates potency (e.g., distinguishing between agonist/antagonist activity).[1] |

| C6 Bromine | Aryl Halide | Synthetic Handle: Enables Suzuki, Buchwald-Hartwig, or Sonogashira couplings to extend the scaffold into hydrophobic pockets.[1] |

| Chroman Core | Bicyclic Ether | Conformational Lock: Restricts the rotation of the phenyl ring relative to the amine, reducing the entropic penalty of binding compared to open-chain analogs (e.g., phenethylamines). |

Physical Properties[1][4]

-

Form: White to off-white crystalline solid.[1]

-

Salt Form: Hydrochloride (HCl) enhances stability and water solubility compared to the free base, which is prone to oxidation and carbamate formation from atmospheric CO2.

-

Solubility: Soluble in DMSO, Methanol, Water; sparingly soluble in DCM/EtOAc (unless neutralized).

Strategic Application: Synthesis Workflows

Diagram: Divergent Library Synthesis

The following flowchart illustrates how to leverage the orthogonal reactivity of the bromine and amine functionalities.

Figure 1: Divergent synthesis workflow. Route 1 (Amide formation first) is generally preferred to prevent the free amine from poisoning the Palladium catalyst during cross-coupling.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Amine Focus)

Objective: To functionalize the amine position while preserving the C6-Bromine for later steps.[1] Challenge: The HCl salt must be neutralized in situ without causing racemization of the sensitive benzylic center.

Reagents:

-

(S)-6-Bromochroman-4-amine HCl (1.0 eq)[1]

-

Carboxylic Acid (R-COOH) (1.1 eq)[1]

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: DMF or DMF/DCM (1:1)

Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add (S)-6-Bromochroman-4-amine HCl (1.0 eq) followed by the remaining DIPEA (2.0 eq).

-

Critical Step: Adding the base after the amine ensures the free base is generated in the presence of the electrophile, minimizing the time the free amine spends in a basic environment, which reduces racemization risk.[1]

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine).

-

Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1).[1] Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling (Bromine Focus)

Objective: To install an aryl or heteroaryl group at the C6 position.

Reagents:

-

Intermediate from Protocol A (containing 6-Br) (1.0 eq)[1]

-

Aryl Boronic Acid (1.5 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)[1]

-

Base: K2CO3 (2.0 M aqueous, 3.0 eq)[1]

Procedure:

-

Degassing: Combine the Intermediate, Boronic Acid, and Palladium catalyst in a microwave vial. Seal and purge with Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and K2CO3 (aq) via syringe.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

-

Note: Microwave heating is preferred to minimize thermal stress on the chiral center.

-

-

Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc/Water.[1] Extract and purify.

Case Study: Aldosterone Synthase Inhibitors

Research into cardiovascular diseases has highlighted the utility of the chroman-4-amine scaffold in inhibiting Aldosterone Synthase (CYP11B2) .[1] Excessive aldosterone drives hypertension and heart failure.[1]

-

Mechanism: The pyridine or imidazole moiety (introduced via Suzuki coupling at C6) coordinates with the heme iron of the CYP enzyme.

-

Chirality: The (S)-enantiomer of the chroman-4-amine core typically orients the inhibitor to fit the hydrophobic pocket adjacent to the heme, providing 10–100x greater selectivity over the related CYP11B1 enzyme compared to the racemate.[1]

-

Reference: See BenchChem and PubChem data on 6-substituted chroman derivatives for bioactivity profiles [1, 2].[1]

Pathway Interaction Diagram

Figure 2: Mechanism of Action for Chroman-based CYP11B2 Inhibitors.[1]

Expert Tips & Troubleshooting

Preventing Racemization

The C4 position is benzylic.[1] While the chroman ring adds rigidity, strong bases (e.g., NaH, t-BuOK) or high temperatures (>120°C) in polar aprotic solvents can promote proton abstraction and racemization.[1]

-

Recommendation: Stick to mild bases (DIPEA, K2CO3, Cs2CO3) and keep reaction temperatures below 100°C whenever possible.

Chiral Purity Analysis

Do not assume the enantiomeric excess (ee) remains constant through a multi-step synthesis.

-

Method: Supercritical Fluid Chromatography (SFC).

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).

-

Validation: Always run the racemic standard (mix of S and R) first to establish separation parameters.

Handling the HCl Salt

The HCl salt is hygroscopic.

-

Storage: Store at 2–8°C in a desiccator.

-

Weighing: Allow the vial to warm to RT before opening to prevent condensation, which can lead to hydrolysis or stoichiometry errors.

References

-

BenchChem. (2024). 6-Bromochroman-4-amine hydrochloride Product Description and Applications. Retrieved from [1]

-

PubChem. (2024).[3] 4-Bromocyclohexanamine hydrochloride (Analogous Scaffold Data). National Library of Medicine.[3] Retrieved from [1][3]

-

Emami, S., et al. (2015).[4] Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Retrieved from [1]

-

Wu, S.F., et al. (2020).[5] Construction of chiral chroman scaffolds via catalytic asymmetric (4 + 2) cyclizations. Organic & Biomolecular Chemistry. Retrieved from [1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 4-Bromocyclohexanamine hydrochloride | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Construction of chiral chroman scaffolds via catalytic asymmetric (4 + 2) cyclizations of para-quinone methide derivatives with 3-vinylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (S)-6-Bromochroman-4-amine Hydrochloride

[1]

Product: (S)-6-Bromochroman-4-amine hydrochloride CAS: 1810074-56-6 Structure: Chiral benzylic amine salt (Chroman scaffold) Critical Attribute: Enantiomeric Purity (>98% ee)[1]

Part 1: Critical Stability Alerts

The "Benzylic Amine" Vulnerability

The amino group at the C4 position is benzylic (adjacent to the aromatic ring).[2] While the hydrochloride salt form stabilizes the amine against oxidation, the C4 position remains electronically active.[2]

-

Risk: In solution, particularly at neutral or basic pH, the free base is susceptible to oxidative dehydrogenation to the imine, which can lead to racemization or hydrolysis.[2]

-

Impact: Loss of enantiomeric excess (ee) and yellow discoloration.[2]

Hygroscopicity & Salt Dissociation

Like many amine hydrochlorides, this compound is hygroscopic.[2]

-

Mechanism: Moisture absorption creates a localized aqueous micro-environment.[2] This can facilitate proton exchange, leading to partial salt dissociation and increasing the rate of oxidative degradation.[2]

-

Visual Indicator: Transformation from a free-flowing white powder to a sticky, off-white gum.[1]

Photostability (Aryl Bromide)

The C6-Bromine substituent is relatively stable but can undergo homolytic cleavage under high-intensity UV light, leading to des-bromo impurities.[1]

-

Requirement: Store in amber vials.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Physical Appearance & Handling[1][3]

Q: The white powder has turned faint yellow. Is it still usable?

-

Diagnosis: Yellowing typically indicates trace oxidation of the amine to N-oxides or imine species.[1][2] This often happens if the container was not perfectly sealed or if the salt was exposed to light/moisture.[2]

-

Action:

Q: The material has clumped into a hard solid.[2] Can I grind it?

-

Diagnosis: Moisture sorption (Hygroscopicity).[2] The crystal lattice has absorbed water, causing particle bridging.[2]

-

Risk: Grinding generates heat, which can accelerate degradation in the presence of the absorbed water.[2]

-

Action:

Category 2: Chemical & Chiral Stability[1]

Q: My Chiral HPLC shows a drop in ee% from 99% to 94%. Why?

-

Diagnosis: Racemization at C4. [1]

-

Root Cause:

-

Thermal Stress:[1] Heating the compound in protic solvents (methanol/ethanol) near its boiling point can promote racemization via a carbocation intermediate (SN1-like mechanism) or reversible elimination.[1][2]

-

Basic Conditions: If you performed a free-basing step and left the amine in solution for too long, it will racemize faster than the salt.[1][2]

-

-

Action: Racemization is irreversible.[2] You must recrystallize using a chiral resolution agent (e.g., Tartaric acid derivatives) or purchase fresh material.[2] Prevention: Keep solutions of the free base at <5°C and use immediately.

Q: I see a new impurity at RRT 0.85 in reverse-phase HPLC.

Part 3: Experimental Protocols

Protocol A: Purity Analysis (Chiral HPLC)

Validates enantiomeric excess (S-isomer vs. R-isomer).

-

Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.[1][2]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[2]

-

Note: Diethylamine (DEA) is crucial to sharpen the peak of the basic amine.[2]

-

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 25°C.

-

Detection: UV @ 220 nm (Absorption of the bromobenzene moiety).[2]

-

Expected Retention:

Protocol B: Rescue Recrystallization

Use this if material is yellow or slightly degraded (95-97% purity).[1]

-

Dissolution: Dissolve 1.0 g of the salt in the minimum amount of hot Ethanol (abs) (~5-8 mL) at 60°C. Ensure complete dissolution.

-

Filtration: If insoluble particles remain (dust/polymerized degradation), filter hot through a 0.45 µm PTFE syringe filter.[2]

-

Precipitation: Slowly add Diethyl Ether or MTBE (15-20 mL) while stirring until the solution turns slightly cloudy.

-

Crystallization: Remove heat and let stand at room temperature for 2 hours, then move to 4°C (fridge) for 12 hours.

-

Collection: Filter the white crystals under nitrogen (to prevent moisture uptake). Wash with cold ether.[2]

-

Drying: Vacuum dry at 40°C for 6 hours.

Part 4: Visualization & Logic

Figure 1: Troubleshooting Logic Flow

Caption: Decision matrix for diagnosing physical and chemical anomalies in (S)-6-Bromochroman-4-amine HCl.[1][2]

Figure 2: Degradation Pathways[1]

Caption: Mechanistic pathways leading to common impurities (Ketone) and loss of chirality (Racemate).[1]

References

-

ChemicalBook. (2024).[2] this compound Properties and Safety. Retrieved from [2]

-

National Institutes of Health (NIH). (2022).[2] Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. (Provides mechanistic context for benzylic amine racemization). Retrieved from [2]

-

GuideChem. (2024).[2] 6-bromo-3,4-dihydro-1H-isothiochromen-4-amine hydrochloride Safety Data. Retrieved from [2]

-

Sigma-Aldrich. (2024).[1][2] 4-Bromobenzylamine hydrochloride Product Information. (Analogous compound stability data). Retrieved from [1]

Technical Support Center: Optimizing Biological Assays with (S)-6-Bromochroman-4-amine Hydrochloride

Welcome to the technical support center for researchers utilizing (S)-6-Bromochroman-4-amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to enhance the success and reliability of your biological assays. Based on its structural characteristics as a chroman-4-amine derivative, this compound is predicted to function as a monoamine oxidase B (MAO-B) inhibitor.[1][2][3][4][5] This guide is therefore tailored to its application in MAO-B inhibition assays, particularly those employing fluorometric detection methods.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and use of this compound in a laboratory setting.

Q1: How should I store this compound?

For long-term stability, it is recommended to store the solid compound at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Stock solutions in DMSO can also be stored at -20°C.

Q2: What is the best solvent for preparing stock solutions of this compound?

This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For biological assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it serially in the appropriate aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically below 1%) to avoid affecting enzyme activity.

Q3: What is the expected stability of this compound in aqueous solutions?

Q4: What is the likely mechanism of action of this compound?

Given its chemical structure, this compound is likely a competitive or non-competitive inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4][5] MAO-B is an enzyme that catalyzes the oxidative deamination of monoamines, including dopamine.[7] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain.

Troubleshooting Guide for MAO-B Inhibition Assays

This section provides detailed guidance on overcoming common challenges encountered when using this compound in fluorometric MAO-B inhibition assays.

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from the assay, leading to a poor signal-to-noise ratio.

Potential Causes and Solutions:

-

Autofluorescence of the Compound: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay.

-

Solution: Run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. If it is fluorescent, you may need to subtract this background signal from your experimental wells.

-

-

Contaminated Reagents or Buffers: Buffers or other assay components may contain fluorescent impurities.

-

Solution: Use high-purity reagents and freshly prepared buffers. Consider filtering buffers before use.

-

-

Assay Plate Material: The type of microplate used can contribute to background fluorescence.

-

Solution: For fluorescence assays, it is highly recommended to use black, opaque-walled microplates to minimize light scatter and background.

-

Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish between inhibited and uninhibited enzyme activity, leading to inaccurate IC50 values.

Potential Causes and Solutions:

-

Suboptimal Enzyme Concentration: The concentration of MAO-B in the assay may be too low, resulting in a weak signal.

-

Solution: Perform an enzyme titration to determine the optimal concentration of MAO-B that yields a robust signal within the linear range of the assay.

-

-

Suboptimal Substrate Concentration: The concentration of the MAO-B substrate (e.g., benzylamine or a fluorogenic substrate) may not be optimal for detecting inhibition.

-

Solution: The substrate concentration should ideally be at or near the Michaelis constant (Km) for competitive inhibitors to accurately determine the IC50 value.[8][9] For other inhibition types, higher substrate concentrations may be suitable.[8][9] Perform a substrate titration to determine the Km value in your assay system.

-

-

Inappropriate Assay Buffer: The pH or composition of the assay buffer may not be optimal for MAO-B activity.

-

Solution: MAO-B is generally most active at a physiological pH (around 7.4). Ensure your buffer is at the optimal pH and does not contain any components that may interfere with the enzyme or the fluorescent probe.

-

Issue 3: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments can undermine the reliability of your data.

Potential Causes and Solutions:

-

Inaccurate Pipetting: Small errors in pipetting volumes can lead to significant variations in results, especially with potent inhibitors.

-

Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.

-

-

Edge Effects in Microplates: Wells at the edge of the plate can be more susceptible to evaporation, leading to changes in reagent concentrations.

-

Solution: Avoid using the outer wells of the microplate for critical samples. If this is not possible, fill the outer wells with buffer or water to create a humidified environment.

-

-

Time-Dependent Inhibition: The inhibitor may exhibit time-dependent binding to the enzyme, leading to variations in inhibition depending on the pre-incubation time.

-

Solution: Investigate the effect of pre-incubation time of the enzyme with the inhibitor before adding the substrate. Determine an optimal pre-incubation time that yields consistent results.

-

Experimental Protocols

Protocol 1: Determining the Optimal Enzyme Concentration

-

Prepare a serial dilution of the MAO-B enzyme in assay buffer.

-

Add a fixed, saturating concentration of the substrate to each well.

-

Incubate the plate at the desired temperature (e.g., 37°C).

-

Measure the fluorescence at regular intervals to determine the initial reaction velocity (V₀) for each enzyme concentration.

-

Plot V₀ versus enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.

Protocol 2: Determining the Michaelis Constant (Km) of the Substrate

-

Use the optimal enzyme concentration determined in Protocol 1.

-

Prepare a serial dilution of the substrate in the assay buffer.

-

Add the enzyme to each well containing the different substrate concentrations.

-

Measure the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.

Protocol 3: Determining the IC50 of this compound

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

Add the optimal concentration of MAO-B enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells.

-

Pre-incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes).

-

Initiate the reaction by adding the substrate at its Km concentration.

-

Measure the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Recommended Starting Concentrations for Assay Components

| Component | Recommended Starting Concentration | Notes |

| MAO-B Enzyme | Empirically determined (see Protocol 1) | Titrate to find the linear range of activity. |

| MAO-B Substrate | At or near the determined Km (see Protocol 2) | For competitive inhibitors. |

| (S)-6-Bromochroman-4-amine HCl | Start with a wide range (e.g., 1 nM to 100 µM) | Adjust based on initial results. |

| DMSO | < 1% (v/v) | Higher concentrations may inhibit the enzyme. |

Visualizations

Diagram 1: General Workflow for MAO-B Inhibition Assay

Caption: Workflow for a typical MAO-B inhibition assay.

Diagram 2: Troubleshooting Logic for High Background Fluorescence

Caption: Troubleshooting high background fluorescence.

References

-

BuyersGuideChem. (S)-6-Bromochroman-4-amine suppliers and producers. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ACS Publications. Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

-

PubMed. A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition. [Link]

-

NCBI Bookshelf. Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

-

PubMed. Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat. [Link]

-

PubMed. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. [Link]

-

ResearchGate. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. [Link]

-

Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]

-

MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

-

PMC. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. [Link]

-

PubChem. (S)-6-Methylchroman-4-amine hydrochloride. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

PubMed. Interpreting steep dose-response curves in early inhibitor discovery. [Link]

-

Reddit. Need help with a lab workbook about Amplex Red Assay, pQCR, catalases etc. [Link]

-

BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]

-

PubMed. Selective MAO A and B inhibitors: their mechanism of action and pharmacology. [Link]

-

ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

-

ResearchGate. Hi, i would appreciate some help/thoughts regarding Amplex Red (thermofisher)? [Link]

-

ResearchGate. (PDF) Analysis and interpretation of enzyme kinetic data. [Link]

-

ResearchGate. (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

-

MilliporeSigma. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. [Link]

-

Docking.org. Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. [Link]

-

bioRxiv. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. [Link]

-

NCBI. Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

-

PMC. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

-

PubChem. 6-bromohexan-1-amine. [Link]

-

PMC. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. [Link]

-

YouTube. Enzyme Kinetics Data Analysis. [Link]

-

PMC. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. [Link]

-

PubMed. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. [Link]

-

ResearchGate. Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. [Link]

-

PubMed Central. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. [Link]

-

PubMed. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. [Link]

-

ResearchGate. How to select substrate concentration to determine the inhibitor behavior as competitive or non-competitive? [Link]

-

PubChem. (4S)-4-bromocyclohexene. [Link]

-

Lead Sciences. (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]

Sources

- 1. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Optimizing dosage for (S)-6-Bromochroman-4-amine hydrochloride in vivo

Topic: Technical Support Guide: ID-BCA-4S

Executive Summary: The Scaffold Strategy

Audience: Medicinal Chemists, Pharmacologists, and In Vivo Study Directors.

(S)-6-Bromochroman-4-amine hydrochloride (CAS 1810074-56-6) is a privileged chiral scaffold, frequently utilized as a core pharmacophore for Serotonin (5-HT) receptor ligands (specifically 5-HT2C, 5-HT1A) and Sirtuin 2 (SIRT2) inhibitors . Because it is often a lead compound or a high-value probe rather than a marketed drug with a fixed label, "dosage" is not a static number—it is a variable that must be tuned to your specific biological endpoint.

This guide treats the compound as a Novel Chemical Entity (NCE) . Your goal is to maximize Target Engagement (e.g., CNS penetration, receptor occupancy) while minimizing Off-Target Toxicity (e.g., hERG inhibition, sedation).

Module 1: Formulation & Solubility (The Foundation)

The Issue: The hydrochloride salt (HCl) is hydrophilic, but the chroman core is lipophilic. A common error is dissolving the salt in pure water, creating a highly acidic solution (pH < 3) that causes peritonitis (IP) or gastric irritation (PO), confounding behavioral data.

Troubleshooting Protocol: Vehicle Selection

| Parameter | Recommendation | Technical Rationale |

| Primary Vehicle | PBS (Phosphate Buffered Saline) pH 7.4 | The HCl salt will dissociate. The phosphate buffer neutralizes the free protons, preventing injection site pain. |

| Concentration Limit | < 10 mg/mL | Above this, the free base may crash out as pH rises. If >10 mg/mL is needed, add 5-10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin). |

| Stability | Make Fresh Daily | Benzylic amines are susceptible to oxidation. Keep on ice; protect from light. |

| Route Specifics | IP/PO | Ideal for rodents. For IV, strict pH control (7.2–7.4) and filtration (0.22 µm) are mandatory. |

Q: My solution turned cloudy after adding PBS. What happened? A: You likely exceeded the solubility product of the free base at neutral pH.

-

Fix: Add a co-solvent. Start with 5% DMSO or 10% PEG400 before adding the buffer. This "locks" the lipophilic chroman core in solution before the pH shift occurs.

Module 2: Dose-Finding & Safety (The Staircase)

The Issue: Without published LD50 data for this specific enantiomer, starting too high wastes valuable compound and risks animal welfare.

Protocol: The "3+3" Staircase Method (Mice)

-

Starting Dose (SD): 1 mg/kg (IP).

-

Why? Potent 5-HT agonists (e.g., Lorcaserin analogs) are active in the 0.3–3 mg/kg range.

-

-

Escalation Factor: 3.0x (Log-spacing).

-

Tier 1: 1 mg/kg (n=3 mice). Observe for 2 hours.

-

Tier 2: 3 mg/kg.

-

Tier 3: 10 mg/kg.

-

Tier 4: 30 mg/kg (Likely Maximum Tolerated Dose threshold for CNS agents).

-

-

Stop Criteria (MTD):

-

Sedation (loss of righting reflex).

-

Serotonin Syndrome behaviors (head twitch, hind limb abduction, tremor).

-

Seizures.

-

Q: I see "Head Twitch Response" (HTR) at 10 mg/kg. Is this toxicity? A: Not necessarily. If your target is 5-HT2A , HTR is a biomarker of target engagement. If your target is SIRT2 or 5-HT2C , HTR indicates loss of selectivity (off-target 5-HT2A activation). You must lower the dose to widen the therapeutic window.

Module 3: Pharmacokinetics & Stereochemistry

The Issue: The (S)-enantiomer is specified. However, benzylic amines can undergo in vivo racemization or metabolic inversion, potentially generating the (R)-enantiomer which may have opposing biological activity.

Critical Check: The "Chiral Inversion" Assay

-

Step 1: Administer (S)-isomer at 10 mg/kg.

-

Step 2: Collect plasma/brain at 1 hour.

-

Step 3: Analyze via Chiral LC-MS/MS (e.g., Chiralcel OD-H column).

-

Pass Criteria: >95% (S)-isomer remains in plasma. If significant (R)-isomer appears, your efficacy data may be driven by the metabolite.

Visualizing the Workflow

Figure 1: Iterative workflow for optimizing the in vivo dosage of chiral chroman-4-amines.

Module 4: Pharmacodynamics (PD) & Efficacy Readouts

Context: The 6-bromo substituent usually enhances lipophilicity and metabolic stability (blocking para-hydroxylation) compared to the unsubstituted chroman.

Recommended Dosage Ranges (Based on Analogous Scaffolds):

| Target Class | Dosage Range (IP/PO) | Key Biomarker / Readout | Reference Analog |

| 5-HT2C Agonist | 1 – 5 mg/kg | Hypophagia (reduced food intake) | Lorcaserin / Way-163909 |

| SIRT2 Inhibitor | 10 – 50 mg/kg | Acetylated α-tubulin levels (Western Blot) | SirReal2 analogs |

| Neuroprotection | 5 – 20 mg/kg | Reduced infarct volume (MCAO model) | Chroman-based antioxidants |

Q: How do I confirm the drug reached the brain? A: Calculate the Kp,uu (Unbound Brain-to-Plasma Ratio) .

-

If Kp,uu < 0.1: The compound is likely a P-gp substrate. Increase dose or co-administer a P-gp inhibitor (e.g., Elacridar) only for proof-of-concept.

-

If Kp,uu > 0.5: Excellent CNS penetration.

References

-

BenchChem Technical Support . (S)-Chroman-4-amine: A Privileged Scaffold in Modern Drug Discovery. BenchChem Application Notes. Link

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[1][2][3][4] European Journal of Medicinal Chemistry, 93, 539–563. Link

-

Kamboj, S., & Singh, R. (2022).[5] Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47, 75–111.[5] Link

-

Rauh, D., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(12), 5726-5737. Link

-

Nair, P.C., et al. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders.[6] International Journal of Molecular Sciences, 24(4), 3246. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Validation & Comparative

Publish Comparison Guide: Validation of (S)-6-Bromochroman-4-amine Hydrochloride Biological Effects

[1]

Executive Summary: The "Privileged Scaffold" Advantage